molecular formula C12H9ClN2O4 B3054255 N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride CAS No. 59180-28-8

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride

Cat. No. B3054255
CAS RN: 59180-28-8
M. Wt: 280.66 g/mol
InChI Key: DSUHHZVSUZJVDV-UHFFFAOYSA-N
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Description

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride, also known as DICG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DICG is a derivative of glycine and is widely used in the synthesis of peptides and proteins.

Mechanism of Action

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride works by activating the carboxylic acid group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction results in the formation of a peptide bond, which links the two amino acids together. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is an efficient coupling agent, as it does not produce any unwanted side products during the reaction.
Biochemical and Physiological Effects:
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride does not have any direct biochemical or physiological effects, as it is primarily used as a chemical reagent in peptide synthesis. However, the peptides and proteins synthesized using N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride may have various biochemical and physiological effects, depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is a popular choice for researchers in the field of peptide and protein synthesis due to its efficiency and ease of use. It is a highly reactive coupling agent, which results in fast and efficient peptide bond formation. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is also stable and easy to handle, making it a convenient choice for lab experiments.
However, N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride does have some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid, as it may cause unwanted side reactions. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is also not suitable for the synthesis of peptides with C-terminal amides, as it may result in incomplete coupling.

Future Directions

There are several future directions for research on N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride. One possible direction is the development of new coupling agents that are more efficient and selective than N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride. Another direction is the use of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride in the synthesis of complex peptides and proteins, such as cyclic peptides and glycopeptides. Additionally, research could focus on the application of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride in the synthesis of peptide-based drugs and therapeutics.
Conclusion:
In conclusion, N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride, or N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride, is a versatile chemical compound that has numerous applications in scientific research. It is an efficient coupling agent that is commonly used in the synthesis of peptides and proteins. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride has several advantages, including its stability, ease of use, and efficiency. However, it also has some limitations, such as its unsuitability for the synthesis of certain types of peptides. Future research on N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride could focus on the development of new coupling agents and the application of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride in the synthesis of complex peptides and proteins.

Scientific Research Applications

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride has numerous applications in scientific research, particularly in the field of peptide and protein synthesis. It is commonly used as a coupling agent in the synthesis of peptides and proteins, as it facilitates the formation of peptide bonds between amino acids. N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride is also used in the synthesis of peptide nucleic acids, which are synthetic oligonucleotides that have potential applications in gene therapy and drug delivery.

properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-9(16)5-14-10(17)6-15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUHHZVSUZJVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517509
Record name N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59180-28-8
Record name N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride
Reactant of Route 2
Reactant of Route 2
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride

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